molecular formula C11H16S B7769654 Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- CAS No. 7439-10-3

Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-

Cat. No.: B7769654
CAS No.: 7439-10-3
M. Wt: 180.31 g/mol
InChI Key: GPZPDHTYJTVKEO-UHFFFAOYSA-N
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Description

Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- is an organic compound with the molecular formula C10H14S. . This compound is characterized by the presence of a benzene ring substituted with a tert-butylthio group and a methyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- typically involves the reaction of tert-butylthiol with a methyl-substituted benzene derivative under specific conditions. One common method is the nucleophilic substitution reaction where tert-butylthiol reacts with 4-methylchlorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Halogenating agents, Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- is unique due to the specific positioning of the tert-butylthio and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-tert-butylsulfanyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZPDHTYJTVKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225379
Record name Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7439-10-3
Record name Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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